N-(2-Methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]amine
Overview
Description
N-(2-Methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]amine, also known as MOPEA, is a synthetic compound that has been studied extensively in recent years due to its potential applications in scientific research. MOPEA is a member of the pyrazole family of compounds, which are characterized by their aromatic ring structures, and has been used in a variety of experiments across many disciplines.
Scientific Research Applications
Synthesis and Characterization
N-(2-Methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]amine and its derivatives have been extensively studied for their synthesis and structural characterization. For instance, Titi et al. (2020) synthesized various pyrazole derivatives and characterized them using techniques like FT-IR, UV-visible spectroscopy, and single-crystal X-ray crystallography. These compounds showed significant biological activity against breast cancer and microbes, highlighting their potential in therapeutic applications (Titi et al., 2020).
Biological Activity
Pyrazole derivatives, which include the N-(2-Methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]amine structure, have been found to possess a range of biological activities. Uma et al. (2017) reported the synthesis of certain pyrazole derivatives and their biological activity studies, revealing that some derivatives were particularly toxic to bacteria. This highlights their potential as antibacterial agents (Uma et al., 2017).
Inhibition of Corrosion
Compounds containing the pyrazole structure, such as the one , have been studied for their corrosion inhibitory effects. Chetouani et al. (2005) investigated the inhibitory effect of bipyrazole compounds on the corrosion of pure iron in acidic media. Their findings indicated that these compounds are efficient inhibitors, suggesting potential industrial applications in corrosion prevention (Chetouani et al., 2005).
properties
IUPAC Name |
2-methoxy-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c1-8-10(7-11-5-6-14-4)9(2)13(3)12-8/h11H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYLVJPAICJMIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654705 | |
Record name | 2-Methoxy-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1015845-58-5 | |
Record name | N-(2-Methoxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1015845-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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